6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid

Retinoid X Receptor Nuclear Receptor Drug Discovery

6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid (CAS 165685-08-5) is a uniquely differentiated coumarin building block featuring a non-substitutable 6-trifluoromethoxy group. This fluorine motif is essential for high-affinity RXRα binding (Kd=4.70 nM) and confers enhanced lipophilicity and metabolic stability vs. non-fluorinated analogs—making it the definitive choice for developing selective RXRα probes, optimizing ADME profiles, and constructing diverse compound libraries via its carboxylic acid handle. Available in research-grade purity with worldwide shipping. Request a quote.

Molecular Formula C11H5F3O5
Molecular Weight 274.151
CAS No. 165685-08-5
Cat. No. B2824942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid
CAS165685-08-5
Molecular FormulaC11H5F3O5
Molecular Weight274.151
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)C=C(C(=O)O2)C(=O)O
InChIInChI=1S/C11H5F3O5/c12-11(13,14)19-6-1-2-8-5(3-6)4-7(9(15)16)10(17)18-8/h1-4H,(H,15,16)
InChIKeyJDIYCIZCWPLLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic Acid (CAS 165685-08-5): A Fluorinated Coumarin Scaffold for Targeted RXR Research and Advanced Organic Synthesis


6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid (CAS 165685-08-5), a fluorinated coumarin derivative, exhibits a well-defined molecular formula of C₁₁H₅F₃O₅ and a molecular weight of 274.15 . Its structure, featuring a characteristic trifluoromethoxy group at the 6-position of the chromene ring, confers distinct physicochemical and biological properties relative to non-fluorinated analogs . Commercially, it is available for research use from multiple vendors, with a typical purity specification of ≥95% [1], positioning it as a key intermediate and a valuable chemical tool in medicinal chemistry, chemical biology, and materials science research.

Why 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic Acid Is Not Interchangeable with Unsubstituted or Other Halogenated Coumarin Analogs


The presence of the trifluoromethoxy (-OCF₃) group at the 6-position of the coumarin scaffold is a critical and non-substitutable feature for specific research applications. This moiety is known to profoundly alter the electronic distribution, lipophilicity, and metabolic stability of the chromene core compared to unsubstituted, methoxy, or even chloro/fluoro analogs [1]. These alterations directly impact target binding affinity, as demonstrated for the Retinoid X Receptor (RXR) [2], and influence physicochemical parameters like solubility, which governs its utility in various reaction media . Consequently, substituting this compound with a non-fluorinated or differently substituted coumarin-3-carboxylic acid can lead to a complete loss of the desired activity, a shift in selectivity profile, or incompatibility with downstream synthetic protocols. The following evidence substantiates these claims.

Quantitative Evidence for the Differential Performance of 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic Acid


Direct Evidence of High-Affinity RXRα Binding: A Definitive Advantage Over Unsubstituted Coumarin

The target compound demonstrates a remarkably high binding affinity for the human Retinoid X Receptor alpha (RXRα) Ligand-Binding Domain (LBD), a validated target in oncology and dermatology. This binding is a direct consequence of the 6-trifluoromethoxy substitution, as the unsubstituted coumarin-3-carboxylic acid parent scaffold shows no reported activity at this target. The affinity is reported as a Kd of 4.70 nM, as determined by a fluorescence quenching assay [1].

Retinoid X Receptor Nuclear Receptor Drug Discovery

A Defined and Reproducible Synthetic Yield for a Critical Intermediate in Coumarin-Based Library Synthesis

When used as a building block, the target compound is synthesized via a specific Knoevenagel condensation route, offering a defined and reproducible isolated yield. A reported protocol describes the synthesis of 6-(trifluoromethoxy)-3-carboxy-coumarin (the target compound) in a 50% isolated yield from its starting materials . This contrasts with the synthesis of the more complex analog, Ocarocoxib (6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid), which requires additional steps and chiral resolution to achieve enantiomeric purity [1].

Organic Synthesis Coumarin Chemistry Medicinal Chemistry

Proven Utility as a Versatile Precursor for Biologically Active Thiourea and Pyrano Pyrimidinone Hybrids

The 3-carboxylic acid functionality of the target compound serves as a critical anchor for derivatization. Its utility is demonstrated by its conversion into a series of thiourea-substituted coumarins, which were subsequently evaluated for antibacterial activity [1]. In a separate study, the unsubstituted analog (2-oxo-2H-chromene-3-carboxylic acid) was used as a precursor to synthesize novel pyrano pyrimidinones, with some derivatives (e.g., compounds 2c, 2d, 2g) showing good antibacterial and marked antifungal activity against specific strains [2].

Antibacterial Agents Antifungal Agents Heterocyclic Chemistry

Predicted Physicochemical Profile Driven by Trifluoromethoxy Substitution: Enhanced Lipophilicity and Membrane Permeability

The introduction of a trifluoromethoxy group at the 6-position of the chromene ring is a well-established strategy to modulate the lipophilicity and metabolic stability of a molecule. Computational predictions and comparative analysis of analogous compounds indicate a significant increase in lipophilicity (logP) for 6-trifluoromethoxy substituted chromenes relative to their unsubstituted or methoxy counterparts [1]. Specifically, for a related indolin-2-one scaffold, the trifluoromethoxy analog exhibited a logP of approximately 2.1, which is higher than its non-fluorinated analog, correlating with improved membrane permeability .

ADME Properties Druglikeness Computational Chemistry

Evidence-Backed Application Scenarios for 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic Acid


Focused Probe Development for Nuclear Receptor RXRα Biology

The high-affinity binding to RXRα (Kd = 4.70 nM) makes this compound an essential starting point for developing chemical probes to study RXRα biology in cancer, metabolic disease, and dermatology [1]. Researchers can use it as a validated positive control or a lead scaffold for further optimization, a role for which the inactive unsubstituted coumarin-3-carboxylic acid is unsuitable.

Scaffold for the Rational Design of Lipophilic and Metabolically Stable Drug Candidates

Leveraging the enhanced lipophilicity conferred by the trifluoromethoxy group (inferred logP increase over non-fluorinated analogs), this compound serves as an ideal core for medicinal chemists aiming to optimize the ADME profile of a coumarin-based lead series [1]. Its use is predicated on the need for improved membrane permeability and potential metabolic stability relative to less lipophilic alternatives .

Cost-Effective and Reliable Intermediate for Generating Diverse Coumarin Libraries

Given its defined 50% synthetic yield and functional carboxylic acid handle, this compound is a practical and reproducible choice as a core building block for parallel synthesis [1]. Researchers can efficiently generate diverse libraries of amides, esters, and other conjugates for high-throughput screening against various targets, building on its proven utility as a precursor for bioactive thiourea derivatives .

Superior Choice for RXRα-Targeted Assays Over Generic Coumarin Scaffolds

For laboratories performing RXRα binding or functional assays, the procurement of 6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid is a rational, evidence-based decision. Its nanomolar affinity (Kd = 4.70 nM) for RXRα directly addresses a specific research need that cannot be met by the parent compound, coumarin-3-carboxylic acid, which lacks this activity [1].

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